(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, also known as D-p-Hydroxyphenylglycine methyl ester hydrochloride, is a synthetic compound characterized by its chiral center at the alpha-carbon. This compound is the methyl ester derivative of (R)-p-Hydroxyphenylglycine, a non-proteinogenic amino acid. With a molecular formula of and a molecular weight of 217.65 g/mol, it appears as a white crystalline powder. The compound is notable for its high purity, typically exceeding 98.5% in commercial samples, and has a melting point range of 178 to 182 °C .
The specific mechanism of action of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride has not been extensively studied. However, due to its structural similarity to certain natural amino acids, it might be investigated for its potential to interact with biological systems or serve as a precursor for the synthesis of bioactive molecules [].
The synthesis of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride primarily involves esterification reactions. While specific literature on its synthesis is limited, it can be inferred that the formation of the methyl ester from (R)-p-Hydroxyphenylglycine likely employs Fischer esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst .
In terms of reactivity, this compound may undergo hydrolysis under acidic or basic conditions, which would regenerate the parent amino acid, (R)-p-Hydroxyphenylglycine .
While specific synthesis methods for (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride are not widely reported, the following approaches are relevant:
(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is primarily utilized in research settings. Its applications include:
Several compounds share structural features with (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride. Here are some similar compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(R)-p-Hydroxyphenylglycine | Non-proteinogenic amino acid | Precursor to (R)-Amino-(4-hydroxyphenyl)acetic acid |
L-Tyrosine | Proteinogenic amino acid | Involved in neurotransmitter synthesis |
D-Tyrosine | D-enantiomer of Tyrosine | Used in research on stereochemistry effects |
4-Hydroxyphenylalanine | Phenylalanine derivative | Important for studying metabolic pathways |
These compounds exhibit varying degrees of biological activity and applications in research and pharmacology. The uniqueness of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride lies in its specific chiral configuration and potential as a synthetic intermediate in drug development .